molecular formula C6H15NSi B083233 Allylaminotrimethylsilane CAS No. 10519-97-8

Allylaminotrimethylsilane

Cat. No. B083233
CAS RN: 10519-97-8
M. Wt: 129.28 g/mol
InChI Key: FFJKAASRNUVNRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of allyl compounds involves various strategies, including the catalyzed isomerization of N-allyl systems. Transition metal complexes play a crucial role in facilitating the isomerization processes, leading to the formation of N-(1-propenyl) compounds with high selectivity. This method is instrumental in synthesizing compounds with allylic structures, such as allylaminotrimethylsilane, by modifying the reaction conditions and catalysts used (Krompiec, S., et al., 2008).

Molecular Structure Analysis

The molecular structure of allyl compounds, including allylaminotrimethylsilane, can be analyzed through studies focusing on the configuration and assembly of lignin macromolecules and related compounds. These analyses highlight the importance of molecular interactions and the formation of complex structures, providing insights into the structural characteristics of allylaminotrimethylsilane (Davin, L., et al., 2008).

Chemical Reactions and Properties

Allyl compounds are known for their reactivity in various chemical reactions, including free-radical polymerization and cycloaddition reactions. These reactions demonstrate the versatility of allyl compounds in forming polymers and cyclic structures, offering insights into the chemical behavior of allylaminotrimethylsilane (Vorob'eva, A., et al., 2003), (Rigby, J., et al., 1998).

Physical Properties Analysis

The physical properties of allyl compounds, such as thermal stability, solubility, and phase behavior, are critical for their practical applications. Studies on the thermal degradation of poly(vinyl chloride) and the behavior of allylic structures under thermal conditions can provide a basis for understanding the physical properties of allylaminotrimethylsilane (Starnes, W., 2002).

Chemical Properties Analysis

The chemical properties of allylaminotrimethylsilane can be inferred from the reactivity of allyl compounds in various chemical environments. Studies on the functionalization of saturated C-H bonds and the synthesis of quaternary carbon stereocenters provide valuable information on the chemical reactivity and potential applications of allylaminotrimethylsilane (Che, C., et al., 2011), (Wu, G., et al., 2021).

Scientific Research Applications

  • Cell Adhesion Surfaces : Allylamine was pulse-plasma polymerized onto polysiloxane to create surfaces conducive to neuronal cell adhesion. This method enabled the creation of reusable cell culture surfaces that didn't require polylysine pretreatment, could be autoclaved, and maintained cell growth compatibility even after multiple autoclaving cycles and simple cleaning procedures (Harsch et al., 2000).

  • Carbohydrate-Modified Polysiloxanes : Allylamides of gluconic acid were synthesized using allylamine, resulting in well-defined polysiloxanes with pendant sugar units. These modified polysiloxanes exhibited morphological transitions in molecular aggregates in water, indicating potential applications in material science (Ma & Feng, 2006).

  • Asymmetric Allylation of Imines : Allylamine derivatives were used in the catalytic asymmetric allylation of imines, contributing to the field of enantioselective C-C bond formation. This involved using tetraallylsilane with a bis-pi-allylpalladium catalyst, demonstrating a method for synthesizing chiral homoallylamines (Fernandes & Yamamoto, 2004).

  • Hydrosilylation of Allyl Derivatives : Allyl derivatives, including allyl acetate and N,N-dimethylallylamine, underwent hydrosilylation reactions with hydrosilanes in the presence of a catalyst, offering insights into structure-reactivity relationships important in organometallic chemistry (Igarashi et al., 2014).

  • Polybenzoxazine Nanocomposites : Allylamine was involved in synthesizing bifunctional phenolic compounds based on a double-decker silsesquioxane. The resulting polybenzoxazine prepolymers, combined with polydimethylsiloxane, exhibited high thermal stability, flexibility, and transparency, suggesting applications in advanced material science (Liao, Lin, & Kuo, 2017).

  • Biocidal Polymers : Functional polysiloxanes bearing primary alcohols and quaternary ammonium salts were synthesized using allylic derivatives like N,N-dimethylallylamine. These polymers showed high biocidal activity, suggesting their potential in creating antimicrobial surfaces (Hazziza‐Laskar, Hélary, & Sauvet, 1995).

properties

IUPAC Name

N-trimethylsilylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NSi/c1-5-6-7-8(2,3)4/h5,7H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJKAASRNUVNRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370013
Record name ALLYLAMINOTRIMETHYLSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allylaminotrimethylsilane

CAS RN

10519-97-8
Record name ALLYLAMINOTRIMETHYLSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allylaminotrimethylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
J Saam, J Speier - The Journal of Organic Chemistry, 1959 - ACS Publications
… an amino hydrogen, allylaminotrimethylsilane (I) reacted with triethoxysilane in the … added slowly torefluxing allylaminotrimethylsilane (294 g.) which contained 0.2 ml. of 0.22 molar …
Number of citations: 52 pubs.acs.org
JL Speier, R Zimmerman, J Webster - Journal of the American …, 1956 - ACS Publications
Phenylsilane adds to the double bond of certain compounds including octene-1, cyclohexene, allyl acetate, allyloxytri-methylsilane, diallyl ether, N-allylhexamethyldisilazane, o-…
Number of citations: 148 pubs.acs.org
H Feuer, R Miller - The Journal of Organic Chemistry, 1959 - ACS Publications
… an amino hydrogen, allylaminotrimethylsilane (I) reacted with triethoxysilane in the presence of chloroplatinic acid to give … Allylaminotrimethylsilane was … of allylaminotrimethylsilane and …
Number of citations: 3 pubs.acs.org
Y Niu, H Lu, D Wang, Y Yue, S Feng - Journal of Organometallic Chemistry, 2011 - Elsevier
The 0.5–2 generations of siloxane-based PAMAM dendrimers with 1, 3-bis(3-aminopropyl) tetramethyldisiloxane (G0) as core unit were synthesized by two different methods. Their …
Number of citations: 33 www.sciencedirect.com
ML Vadala - 2006 - search.proquest.com
Copolymer-cobalt complexes have been formed by thermolysis of dicobalt octacarbonyl in solutions of copolysiloxanes. The copolysiloxane-cobalt complexes formed from toluene …
Number of citations: 2 search.proquest.com
JL Speier - Advances in Organometallic Chemistry, 1979 - Elsevier
Publisher Summary This chapter describes numerous ways in which soluble complexes of transition metals act as catalysts for the hydrosilation of organic compounds, especially …
Number of citations: 906 www.sciencedirect.com
F Uhlig, HC Marsmann - … : Silanes and Silicones. A Survey of …, 2014 - researchgate.net
Silicon is in many respects one of the more important elements in both nature and chemistry. On one hand silicates constitute the main material of the earth’s crust, and on the other …
Number of citations: 55 www.researchgate.net
LW Breed, RL Elliott - Inorganic Chemistry, 1964 - ACS Publications
… The self-condensation of an aminosilane under similar conditions can be expected, and indeed the condensation of allylaminotrimethylsilane to the disilazane, 2-…
Number of citations: 39 pubs.acs.org
O Chapman, D Pasto - The Journal of Organic Chemistry, 1959 - ACS Publications
… added slowly torefluxing allylaminotrimethylsilane (294 g.) which contained 0.2 ml. of 0.22 molar chloroplatidic acid in ethanol. After the reaction was …
Number of citations: 2 pubs.acs.org

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